

Application Notes and Protocols: Cellular Uptake and Stability of Baz2-icr

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Compound of Interest

Compound Name: *Baz2-icr*

Cat. No.: *B15571862*

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These application notes provide a comprehensive overview of the cellular uptake and stability of **Baz2-icr**, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains. The accompanying protocols offer detailed methodologies for key experiments to assess its cellular activity and behavior.

Introduction

Baz2-icr is a valuable chemical probe for studying the biological functions of BAZ2A and BAZ2B, which are components of the nucleolar remodeling complex (NoRC) involved in epigenetic regulation and have been implicated in cancer, particularly prostate cancer.^{[1][2][3][4]} Understanding the cellular permeability, intracellular concentration, and stability of **Baz2-icr** is crucial for the accurate interpretation of in vitro and in vivo experimental results.

Data Presentation

Table 1: Biochemical and Cellular Potency of Baz2-icr

Target	Assay Type	Value	Reference
BAZ2A	IC50	130 nM	[1] [2] [5]
BAZ2B	IC50	180 nM	[1] [2] [5]
BAZ2A	Kd (ITC)	109 nM	[1] [2] [5]
BAZ2B	Kd (ITC)	170 nM	[1] [2] [5]
Cellular BAZ2A Engagement	FRAP Assay	1 μ M	[1] [2] [6]

Table 2: Physicochemical and Pharmacokinetic Properties of Baz2-icr

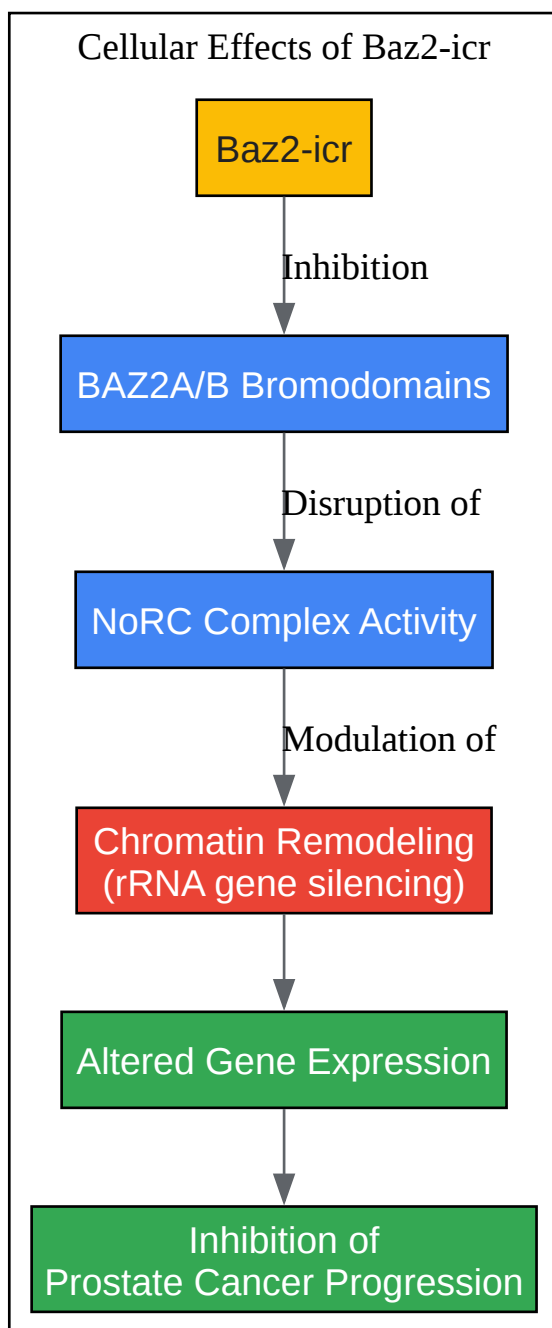
Property	Value	Reference
Solubility (D2O)	25 mM	[2] [6]
LogD	1.05	[2] [6]
Mouse Microsomal Stability	High	[2] [6]
Caco-2 Permeation	High	[2] [6]
Oral Bioavailability (Mouse)	70%	[2] [6]
Clearance (Mouse)	Moderate (~50% of liver blood flow)	[2] [6]

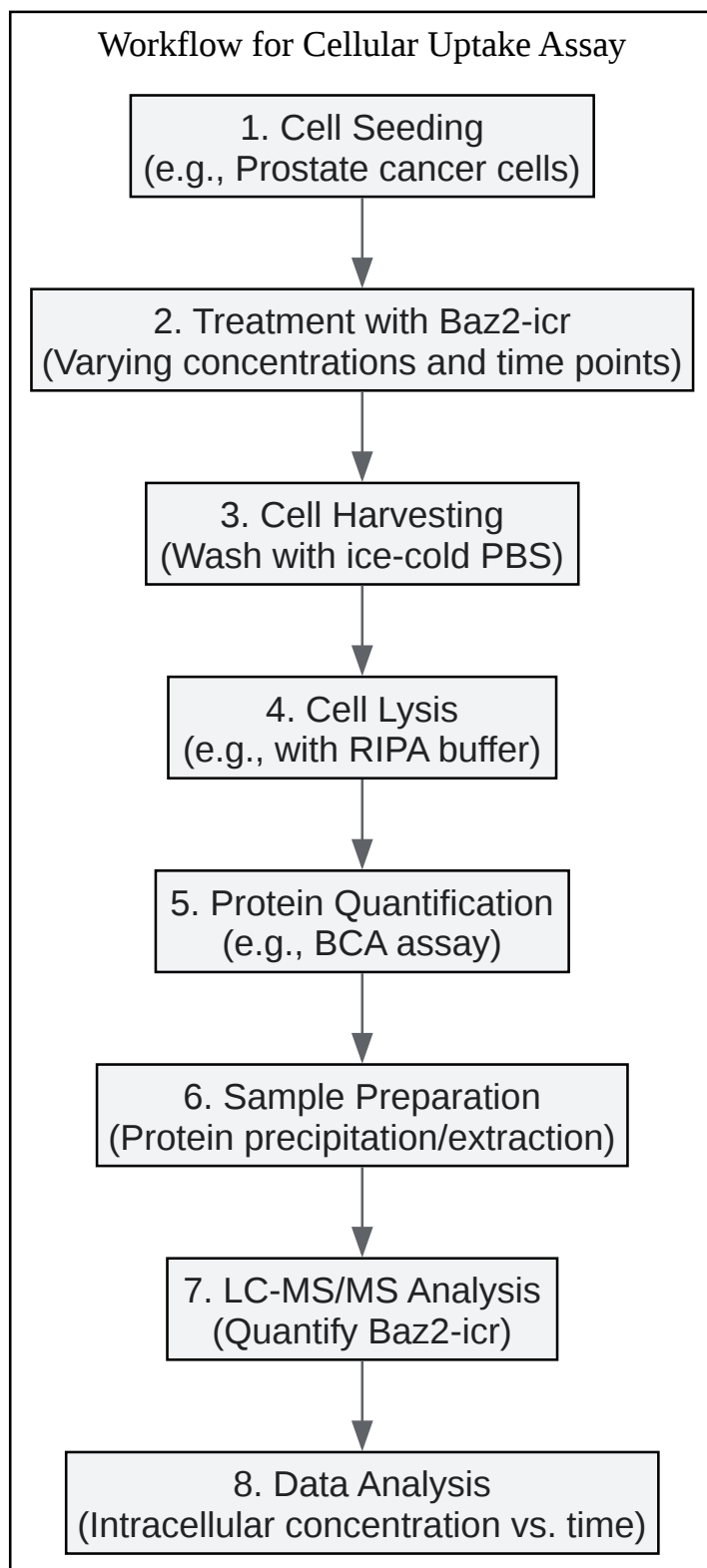
Table 3: Selectivity Profile of Baz2-icr

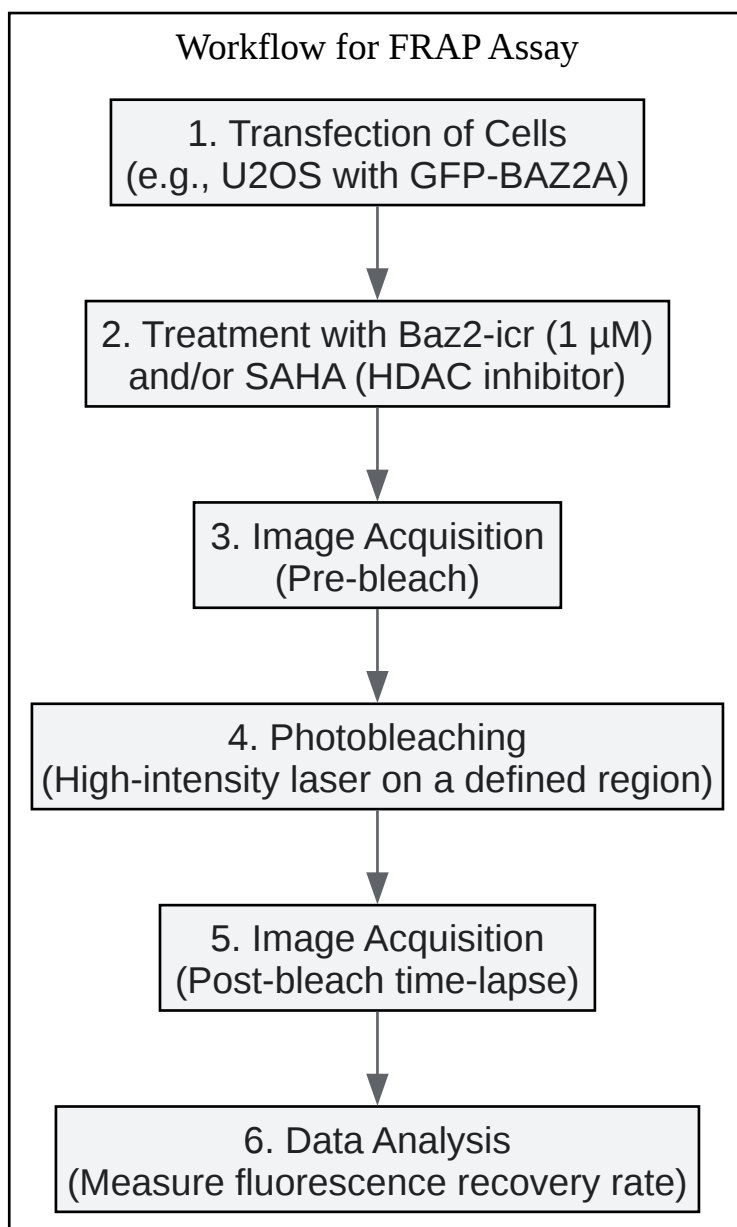
Off-Target	Selectivity over BAZ2A/B	Assay Type	Reference
CECR2	10-15 fold	ITC	[1] [6]
Other Bromodomains (panel of 47)	>100 fold	Thermal Shift Assay	[1] [6]
BRD4	>100 fold	AlphaScreen	[6]
Panel of 55 receptors and ion channels	No significant activity at 10 μ M	CEREP screen	[1] [6]

Signaling Pathway

BAZ2A, a primary target of **Baz2-icr**, is a key component of the Nucleolar Remodeling Complex (NoRC). NoRC is involved in the epigenetic silencing of ribosomal RNA (rRNA) genes by recruiting histone-modifying enzymes and DNA methyltransferases.[\[7\]](#)[\[8\]](#)[\[9\]](#) In prostate cancer, BAZ2A is often overexpressed and plays a role in maintaining cell growth and repressing genes that are silenced during metastasis.[\[2\]](#)[\[3\]](#) **Baz2-icr**, by inhibiting the BAZ2A bromodomain, can disrupt these processes.







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